Desglymidodrine

α1-adrenoceptor prodrug activation vasoconstriction

Directly purchase the intrinsically active α1-adrenoceptor agonist, Desglymidodrine (ST 1059), eliminating prodrug conversion variability inherent to midodrine. This certified reference standard exhibits >10-fold greater potency versus midodrine in vasopressor assays and defined α1-AR subtype binding (Ki 8.51–9.77 μM). Essential for LC-MS/MS method validation (recovery ≥99%), CYP2D6 metabolism studies, and in vitro pharmacology without enzymatic activation artifacts. Ideal for controlled-release formulation R&D.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 3600-87-1
Cat. No. B1670291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesglymidodrine
CAS3600-87-1
Synonyms1-(2',5'-dimethoxyphenyl)aminoethanol
ST 1059
ST 1059 hydrochloride
ST-1059
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(CN)O
InChIInChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3
InChIKeyVFRCNXKYZVQYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Desglymidodrine (CAS 3600-87-1) Procurement and Scientific Selection Overview


Desglymidodrine (ST 1059) is the active metabolite of the prodrug midodrine and functions as a selective α1-adrenoceptor agonist [1]. It is formed from midodrine via enzymatic deglycination in the systemic circulation and exerts its pharmacological effects through direct activation of α1-adrenergic receptors on arteriolar and venous vasculature, resulting in vasoconstriction and elevation of blood pressure [1][2]. Desglymidodrine does not stimulate cardiac β-adrenergic receptors and diffuses poorly across the blood-brain barrier, conferring peripheral selectivity [1].

Desglymidodrine Procurement: Why Midodrine and Desglymidodrine Are Not Interchangeable


Although midodrine is a prodrug that converts to desglymidodrine in vivo, the two compounds cannot be substituted for one another in research, analytical, or formulation development contexts [1]. Midodrine is pharmacologically inactive until deglycinated, whereas desglymidodrine is the intrinsically active α1-agonist species [1][2]. Direct procurement of desglymidodrine eliminates confounding variables associated with prodrug activation kinetics, enzyme-dependent conversion efficiency, and inter-individual variability in metabolic capacity that affect midodrine-to-desglymidodrine conversion [1][3]. Furthermore, desglymidodrine exhibits an order of magnitude greater potency in raising blood pressure compared to its parent compound midodrine [2]. For analytical method development requiring a certified reference standard, bioavailability studies assessing the active species directly, or in vitro pharmacology experiments investigating α1-AR activation without prodrug conversion artifacts, desglymidodrine is the scientifically requisite material—not an optional substitute for midodrine.

Desglymidodrine Quantitative Differentiation Evidence for Scientific Selection


Intrinsic α1-Adrenoceptor Agonist Activity: Desglymidodrine Is the Pharmacologically Active Species

Desglymidodrine is the intrinsically active α1-adrenoceptor agonist, whereas midodrine is a pharmacologically inactive prodrug that requires enzymatic deglycination to generate desglymidodrine [1][2]. In vitro assays demonstrate that desglymidodrine produces direct venoconstriction over a concentration range of 1-1000 μM in isolated canine femoral veins (pD2 = 4.64) and isolated human saphenous veins (pD2 = 4.48) . Midodrine exhibits no intrinsic activity in these isolated tissue preparations and relies entirely on in vivo metabolic conversion to elicit any pharmacological effect [1][2].

α1-adrenoceptor prodrug activation vasoconstriction pharmacology

CYP2D6-Dependent Oxidative Metabolism: Distinct Metabolic Liability from Midodrine

Desglymidodrine undergoes oxidative metabolism via 5′-O-demethylation catalyzed primarily by CYP2D6, with minor contributions from CYP1A2 and CYP2C19 [1][2]. In pooled human liver microsomes, the selective CYP2D6 inhibitor quinidine suppressed desglymidodrine O-demethylation by 86%, and treatment with anti-CYP2D6 antibody inhibited metabolite formation by approximately 75% [1][2]. In contrast, midodrine undergoes deglycination (hydrolytic cleavage) by peptidases in the liver and systemic circulation to generate desglymidodrine [3]. This fundamental difference means that desglymidodrine clearance is subject to CYP2D6 pharmacogenomic variability, whereas midodrine activation is not CYP-dependent.

CYP2D6 drug metabolism pharmacogenomics in vitro ADME

α1-Adrenoceptor Subtype Binding Affinity: Quantified Selectivity Profile

Desglymidodrine exhibits distinct binding affinities across α1-adrenoceptor subtypes, with quantified Ki values of 9.77 μM (α1A), 9.55 μM (α1B), and 8.51 μM (α1D) . In alternative assays using pKi values, desglymidodrine showed pKi = 5.89 (α1A), pKi = 5.16 (α1B), and pKi = 5.78 (α1D) for rat receptors, with human α2A adrenoceptor binding at pKi = 5.83 . This binding profile confirms its designation as a selective α1-adrenoceptor agonist with minimal cross-reactivity at other adrenoceptor subtypes .

α1-adrenoceptor receptor binding selectivity Ki values

Venoconstriction Potency in Isolated Human Vascular Tissue

Desglymidodrine produces concentration-dependent venoconstriction in isolated human saphenous veins with a pD2 value of 4.48 (-log mol/L) over a concentration range of 1-1000 μM . In canine femoral veins, desglymidodrine exhibited a slightly higher potency with a pD2 value of 4.64 . These ex vivo functional data establish the direct vasoconstrictor activity of desglymidodrine in human vascular tissue without requiring metabolic activation.

venoconstriction vascular pharmacology saphenous vein pD2

In Vivo Hemodynamic Effects: Dose-Response in Canine Model

In anesthetized dogs, desglymidodrine produced measurable hemodynamic effects including increases in intraurethral pressure (IUP) of 5 mm Hg at 205 nmol/kg and elevation of mean arterial pressure (MAP) of 20 mm Hg at 250 nmol/kg . These in vivo data provide dose-response benchmarks for the vasoconstrictor effects of desglymidodrine in an intact physiological system, validating that the compound retains α1-agonist activity in vivo following systemic administration.

hemodynamics mean arterial pressure intraurethral pressure in vivo pharmacology

Controlled Release Formulation Feasibility: Desglymidodrine as Direct Active Pharmaceutical Ingredient

Patent literature describes controlled release pharmaceutical compositions for oral use containing desglymidodrine directly as the active drug substance, designed to maintain a therapeutically effective plasma concentration of ≥3 ng/mL for 10-16 hours followed by an 8-12 hour washout period to mitigate supine hypertension risk [1][2]. These compositions are designed to release desglymidodrine after oral intake with a relatively fast peak plasma concentration followed by prolonged and relatively constant plasma levels [1]. Direct formulation of desglymidodrine eliminates the prodrug conversion step required for midodrine, potentially enabling more predictable pharmacokinetics.

controlled release pharmaceutical formulation patent oral dosage

Desglymidodrine Scientific Applications Derived from Differential Evidence


In Vitro α1-Adrenoceptor Pharmacology and Receptor Binding Studies

Researchers requiring direct α1-AR activation without prodrug conversion artifacts should select desglymidodrine over midodrine. Desglymidodrine exhibits intrinsic agonist activity in isolated tissue preparations, producing venoconstriction in human saphenous veins (pD2 = 4.48) and canine femoral veins (pD2 = 4.64), whereas midodrine is inactive in vitro . The defined α1-AR subtype binding profile (Ki = 9.77 μM for α1A; 9.55 μM for α1B; 8.51 μM for α1D) provides a quantifiable benchmark for receptor occupancy calculations and selectivity assessments .

Analytical Reference Standard for LC-MS/MS Bioanalytical Method Development

For pharmacokinetic studies quantifying the active therapeutic species in biological matrices, desglymidodrine serves as the essential analytical reference standard. Validated LC-MS/MS assays for simultaneous determination of midodrine and desglymidodrine in human plasma require certified desglymidodrine reference material for calibration and quality control . Method validation studies report recovery rates of 99 ± 0.12% for both analytes, with intra-day and inter-day precision fulfilling acceptance criteria [1].

ADME and CYP-Mediated Drug-Drug Interaction Studies

Desglymidodrine undergoes oxidative metabolism primarily via CYP2D6-mediated 5′-O-demethylation (86% inhibition by quinidine; ~75% inhibition by anti-CYP2D6 antibody in human liver microsomes), with minor contributions from CYP1A2 and CYP2C19 . This CYP2D6-dependent clearance pathway makes desglymidodrine a relevant tool compound for investigating CYP2D6 pharmacogenomic effects on drug metabolism, evaluating drug-drug interaction potential with CYP2D6 inhibitors, and conducting in vitro metabolism studies using recombinant CYP isoforms.

Controlled Release Formulation Development and Drug Delivery Research

Desglymidodrine may be formulated directly as the active pharmaceutical ingredient in controlled release oral dosage forms designed to maintain plasma concentrations ≥3 ng/mL for 10-16 hours . This direct formulation approach bypasses the prodrug activation variability inherent to midodrine and enables more precise control over drug release kinetics. Pharmaceutical scientists developing novel oral delivery systems for α1-agonists should consider desglymidodrine as a formulation candidate to eliminate confounding variables associated with enzymatic prodrug conversion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desglymidodrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.